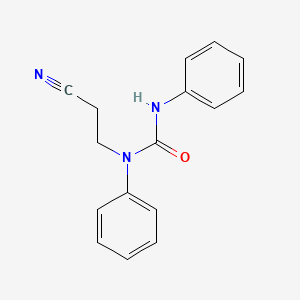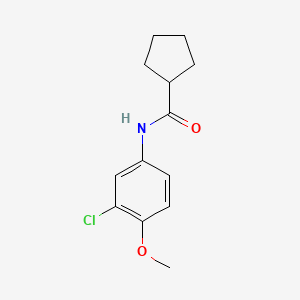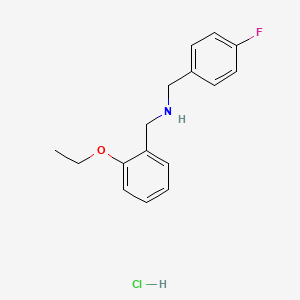
N-(2-cyanoethyl)-N,N'-diphenylurea
描述
N-(2-cyanoethyl)-N,N'-diphenylurea, also known as DCNU, is a chemical compound that has been widely used in scientific research. It belongs to the family of urea derivatives and has been studied for its potential applications in cancer treatment. In
作用机制
N-(2-cyanoethyl)-N,N'-diphenylurea works by inhibiting the activity of ribonucleotide reductase, which is an essential enzyme for DNA synthesis. This enzyme catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. This compound binds to the active site of the enzyme and prevents it from functioning, thereby inhibiting DNA synthesis and cell division. This mechanism of action makes this compound a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal pathogens. However, this compound can also have toxic effects on healthy cells, leading to potential side effects.
实验室实验的优点和局限性
N-(2-cyanoethyl)-N,N'-diphenylurea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a high potency against cancer cells and can be used at low concentrations. However, this compound can also have toxic effects on healthy cells, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of N-(2-cyanoethyl)-N,N'-diphenylurea. One area of research is to further investigate the mechanism of action of this compound and its interactions with other cellular pathways. Another area of research is to explore the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, there is a need for further studies to assess the safety and toxicity of this compound in vivo. Finally, there is a potential for the development of this compound analogs with improved potency and specificity for cancer cells.
科学研究应用
N-(2-cyanoethyl)-N,N'-diphenylurea has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the enzyme ribonucleotide reductase, which is involved in DNA synthesis. By inhibiting this enzyme, this compound prevents cancer cells from dividing and proliferating.
属性
IUPAC Name |
1-(2-cyanoethyl)-1,3-diphenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-12-7-13-19(15-10-5-2-6-11-15)16(20)18-14-8-3-1-4-9-14/h1-6,8-11H,7,13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNCHZPQWWKHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(CCC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-nitrophenyl)thio]benzyl N-(4-methoxybenzoyl)glycylglycinate](/img/structure/B4172976.png)
![2-[(4-biphenylylmethyl)amino]ethanol hydrochloride](/img/structure/B4172981.png)

![4-(4-bromophenyl)-3-hydroxy-1-(1-methylbutyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4172993.png)
amino]benzamide](/img/structure/B4172999.png)
![4-amino-N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzenesulfonamide](/img/structure/B4173007.png)
![2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4173019.png)

![4-(4-morpholinyl)-3-nitro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4173034.png)
![ethyl 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4173040.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(methylthio)benzamide](/img/structure/B4173073.png)

![2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4173095.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide](/img/structure/B4173101.png)
